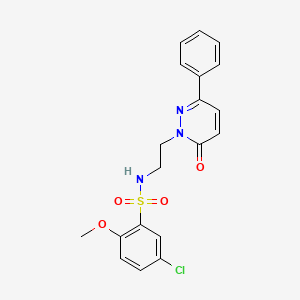

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

5-Chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinone core substituted with a phenyl group and an ethyl linker. This compound is structurally distinct due to the 6-oxo-3-phenylpyridazin-1(6H)-yl moiety, which may confer unique electronic and steric properties influencing receptor binding and solubility.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHBHRUAIXCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: : 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo oxidation at the methoxy group to form a phenol derivative.

Reduction: : The pyridazinone ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.

Substitution: : Nucleophilic substitutions at the chlorine atom can yield various derivatives by replacing the chlorine with different nucleophiles. Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles such as amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.

Biology: : Its structural framework makes it a candidate for enzyme inhibitors, potentially modulating biological pathways.

Medicine: : Investigated for its pharmacological properties, it holds promise as a lead compound for developing new drugs.

Industry: : Utilized in the development of agrochemicals and dyes, leveraging its unique reactivity and structural attributes.

Mechanism of Action: : The compound's effects are often mediated through its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known for its role in enzyme inhibition. The compound's interactions often involve binding to active sites or allosteric sites on enzymes, altering their activity and thus modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzenesulfonamide backbone with several analogs but differs in substituents and core heterocycles:

The pyridazinone core in the target compound (vs.

Physical Properties

| Compound ID | Melting Point (°C) | Molecular Weight | Purity (UPLC/MS) |

|---|---|---|---|

| Compound 9 | 147.4–149.7 | 479.03 | >95% |

| Compound 17 | Not reported | 509.06 | >95% |

| Compound 7a | Not reported | 366.37 | >95% |

| Target Compound | Not reported | ~468.91 (inferred) | Not reported |

The target compound’s inferred molecular weight (~468.91) is lower than dihydrobenzofuran analogs (e.g., compound 17 at 509.06), likely due to the absence of the bulky dihydrobenzofuran group. Pyridazinone derivatives (e.g., 7a) exhibit moderate solubility in polar solvents, suggesting the target compound may share this trait .

Biological Activity

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that exhibits potential biological activities owing to its unique structural features. This compound contains a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Functional Groups

- Chloro group : Enhances lipophilicity and affects biological activity.

- Methoxy group : May influence the solubility and interaction with biological targets.

- Pyridazinone moiety : Imparts specific biological activities, particularly in receptor interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL for certain derivatives . The presence of the pyridazine ring in this compound may enhance its antimicrobial efficacy due to increased binding affinity to bacterial enzymes.

2. Anti-inflammatory Activity

Sulfonamides are well-documented for their anti-inflammatory properties. In vivo studies have demonstrated that related compounds can significantly inhibit carrageenan-induced paw edema in rats, achieving up to 94.69% inhibition at specific dosages . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase enzymes or modulation of pro-inflammatory cytokines.

3. Anticancer Potential

Compounds with similar structural features have been investigated for anticancer activities, often targeting specific pathways involved in tumor growth and proliferation. The pyridazine moiety has been associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological receptors. These studies reveal that the compound shows significant binding affinity towards formyl peptide receptors, which are implicated in inflammatory responses and immune regulation. Key residues involved in receptor activation have been identified, suggesting a potential pathway for therapeutic application.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-chloro-2-methoxybenzenesulfonamide | Lacks pyridazine ring | Moderate antimicrobial activity |

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Lacks methoxy and chlorine substitutions | Reduced reactivity and specificity |

The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to its analogs.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| Coupling | EDC/HOBt, DCM, 0°C | 37–73% | Column Chromatography | |

| Sulfonylation | SOCl₂, reflux | 53–62% | NMR, TLC |

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign chemical shifts to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyridazinone ring at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉ClN₄O₄S: 454.08) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Chloro substituent : Enhances lipophilicity and target binding (e.g., NLRP3 inflammasome inhibition via hydrophobic interactions) .

- Methoxy group : Improves solubility and metabolic stability without compromising activity .

- Pyridazinone ring : Critical for hydrogen bonding with enzymatic active sites (e.g., cyclooxygenase-2) .

Q. Experimental Design :

- Synthesize analogs with halogen (Br, F) or methyl substitutions.

- Compare IC₅₀ values in enzyme inhibition assays .

Advanced: How to resolve contradictions in biological assay data?

Methodological Answer:

Contradictions often arise from assay conditions or compound stability:

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate .

- Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Stability testing : Monitor compound integrity in assay buffers via HPLC over 24 hours .

Advanced: What advanced spectroscopic methods study dynamic interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to target proteins (e.g., NLRP3) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Solid-state NMR : Probe conformational changes in membrane-bound targets .

Advanced: How to optimize synthetic routes for scalability?

Methodological Answer:

- Continuous flow reactors : Improve reaction reproducibility and reduce purification steps .

- DoE (Design of Experiments) : Optimize temperature, solvent polarity, and catalyst loading using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.